Leachianol G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

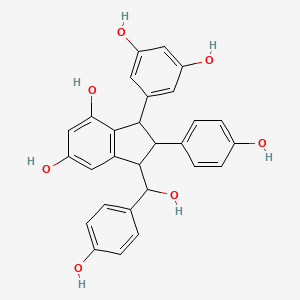

C28H24O7 |

|---|---|

Molecular Weight |

472.5 g/mol |

IUPAC Name |

3-(3,5-dihydroxyphenyl)-1-[hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol |

InChI |

InChI=1S/C28H24O7/c29-17-5-1-14(2-6-17)24-25(16-9-19(31)11-20(32)10-16)26-22(12-21(33)13-23(26)34)27(24)28(35)15-3-7-18(30)8-4-15/h1-13,24-25,27-35H |

InChI Key |

FIWQALXNBGJRQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2C(C3=C(C2C(C4=CC=C(C=C4)O)O)C=C(C=C3O)O)C5=CC(=CC(=C5)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Leachianol G from Vitis vinifera: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The isolation of Leachianol G has not been specifically reported from Vitis vinifera in peer-reviewed literature. This document provides a proposed, in-depth technical methodology for its isolation, adapted from established protocols for the extraction and purification of other polyphenolic compounds, such as stilbenoids and flavonoids, from Vitis vinifera. The quantitative data presented is hypothetical and serves as a template for reporting experimental findings.

Introduction

Vitis vinifera (the common grapevine) is a rich source of a diverse array of bioactive polyphenolic compounds. While extensively studied for its stilbenoids, such as resveratrol (B1683913) and its oligomers, the presence and isolation of other classes of polyphenols, like flavanones, are of significant interest to the scientific community. This compound, a prenylated flavanone, has been isolated from other botanical sources and has garnered attention for its potential pharmacological activities. This guide outlines a comprehensive, albeit hypothetical, protocol for the isolation and purification of this compound from Vitis vinifera, leveraging established methodologies for polyphenol extraction from this species.

This document provides detailed experimental protocols, a framework for data presentation, and visualizations of the proposed experimental workflow and a relevant biological signaling pathway potentially modulated by this compound, based on the known activities of similar flavonoids.

Proposed Experimental Protocol: Isolation and Purification of this compound from Vitis vinifera

This protocol is adapted from methodologies reported for the isolation of stilbenoids and other polyphenols from grapevine canes and stems.[1][2][3][4]

Plant Material Collection and Preparation

-

Collection: Collect dormant grapevine canes (Vitis vinifera L.) during the winter pruning season. Canes are known to be a rich source of various polyphenols.[1]

-

Drying: Air-dry the collected canes in a well-ventilated area, protected from direct sunlight, for 2-3 weeks until they are brittle. Alternatively, use a forced-air oven at a temperature no higher than 40°C to expedite drying while minimizing degradation of thermolabile compounds.

-

Grinding: Mill the dried canes into a fine powder (e.g., 20-40 mesh size) using an industrial blender or a Wiley mill. A smaller particle size increases the surface area for efficient solvent extraction.[3]

Extraction of Crude Polyphenolic Fraction

-

Solvent Selection: Prepare an 80% ethanol (B145695) (v/v) in water solution. Aqueous ethanol is an effective solvent for extracting a broad range of polyphenols.[5]

-

Extraction Method (Maceration):

-

Suspend the powdered grape cane material in the 80% ethanol solution at a solid-to-solvent ratio of 1:10 (w/v).

-

Macerate the mixture at room temperature with continuous stirring for 24 hours. Protect the mixture from light to prevent photochemical degradation of the phenolic compounds.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

-

-

Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude aqueous suspension.

-

Lyophilization: Freeze-dry the aqueous suspension to yield a fine, dry crude extract powder. Store the crude extract at -20°C in a desiccator.

Liquid-Liquid Partitioning

-

Initial Fractionation: Dissolve the lyophilized crude extract in distilled water.

-

Solvent Partitioning: Perform sequential liquid-liquid partitioning of the aqueous solution with solvents of increasing polarity:

-

First, partition against n-hexane to remove non-polar compounds like lipids and chlorophylls. Discard the n-hexane fraction.

-

Next, partition the remaining aqueous layer against ethyl acetate (B1210297). This step is crucial as many polyphenols, including flavanones, will partition into the ethyl acetate phase.

-

Collect the ethyl acetate fraction and evaporate the solvent under reduced pressure to yield the ethyl acetate-soluble fraction.

-

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the ethyl acetate concentration to 100%.

-

Collect fractions of a fixed volume (e.g., 25 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC), visualizing the spots under UV light (254 nm and 365 nm).

-

Pool the fractions containing compounds with similar Rf values.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions suspected to contain this compound using a Sephadex LH-20 column. This stationary phase is effective for separating polyphenols based on size and polarity.

-

Elute the column with methanol (B129727) or an ethanol/water mixture.

-

Collect and monitor fractions as described above.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification to obtain high-purity this compound, use a preparative reversed-phase HPLC system (e.g., C18 column).

-

Use a mobile phase gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid to improve peak shape).

-

Monitor the elution profile with a UV-Vis detector at a wavelength suitable for flavanones (e.g., 280-320 nm).

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain the pure compound.

-

Structural Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR for structural confirmation.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the isolation of this compound from Vitis vinifera. The values presented are hypothetical and for illustrative purposes.

Table 1: Yield of Extracts and Fractions

| Parameter | Hypothetical Value |

| Dry Weight of Grape Canes | 1.0 kg |

| Yield of Crude Ethanolic Extract | 50 g (5.0%) |

| Yield of Ethyl Acetate Fraction | 15 g (1.5%) |

Table 2: Purity and Yield of Isolated this compound

| Parameter | Hypothetical Value |

| Yield of Purified this compound | 20 mg (20 mg/kg of dry weight) |

| Purity of Isolated this compound (by HPLC) | >98% |

Visualizations: Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

References

- 1. 5280functionalmed.com [5280functionalmed.com]

- 2. researchgate.net [researchgate.net]

- 3. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unable to Elucidate Structure of Leachianol G: A Search for a Chemical Ghost

A comprehensive investigation into the chemical structure of a compound designated as "Leachianol G" has yielded no specific scientific data, spectroscopic information, or experimental protocols associated with this name. Extensive searches of chemical databases and scientific literature have failed to identify any registered compound or published research corresponding to "this compound."

This lack of information prevents the creation of the requested in-depth technical guide. The core requirements, including the presentation of quantitative data in structured tables, detailing of experimental methodologies, and visualization of signaling pathways or experimental workflows, cannot be fulfilled without foundational data on the molecule's existence and characteristics.

The scientific community relies on a rigorous process of isolation, characterization, and publication to validate the discovery of new chemical entities. This process includes detailed spectroscopic analysis (such as NMR, mass spectrometry, IR, and UV), which provides the basis for structural elucidation. Subsequent publication in peer-reviewed journals ensures that this information is accessible for verification and further research.

At present, "this compound" does not appear in the public scientific record. It is possible that this is a newly discovered compound pending publication, a proprietary compound not yet disclosed, or a potential misnomer. Without any primary literature or data, any attempt to generate a technical guide would be purely speculative and lack the factual basis required for a scientific audience.

Researchers, scientists, and drug development professionals seeking information on novel chemical structures are encouraged to consult primary scientific literature and established chemical databases. Should information on "this compound" be published in the future, a detailed technical guide on its structure elucidation could then be compiled.

The Enigmatic Path to Leachianol G: A Look into its Putative Biosynthetic Origins

For Immediate Release

While the intricate biosynthetic pathway of Leachianol G remains to be fully elucidated, scientific understanding of stilbenoid dimer formation provides a strong foundation for a putative pathway. This technical guide synthesizes the current knowledge on the biosynthesis of related compounds to propose a likely enzymatic route to this compound, offering a valuable resource for researchers, scientists, and drug development professionals.

At the heart of this compound's formation lies the oxidative coupling of two resveratrol (B1683913) units. This process is enzymatically driven, ensuring a regio- and stereospecific outcome. While the specific enzymes responsible for this compound synthesis have not been definitively identified, peroxidases and laccases are the primary candidates, as they are well-known catalysts in the biosynthesis of other resveratrol dimers.

The proposed biosynthetic pathway commences with the ubiquitous plant secondary metabolite, resveratrol. Through a series of enzymatic reactions, two molecules of resveratrol are oxidized to form radicals. These highly reactive intermediates then couple in a specific manner to generate the complex carbocyclic skeleton characteristic of this compound. The stereochemistry of this compound, which places it in the "G series" of stilbene (B7821643) dimers, is a direct consequence of the precise control exerted by the responsible enzyme(s) during the coupling reaction.

Putative Biosynthetic Pathway of this compound

The following diagram illustrates the proposed enzymatic steps leading to the formation of this compound from its resveratrol precursors.

Caption: Proposed biosynthetic pathway of this compound from resveratrol.

Experimental Methodologies for Pathway Elucidation

To validate and further detail this putative pathway, a series of key experiments would be required. The following protocols outline the general methodologies that could be employed:

| Experiment | Objective | Methodology |

| Enzyme Isolation and Identification | To identify the specific peroxidase or laccase enzymes responsible for this compound synthesis. | 1. Preparation of a crude protein extract from a plant source known to produce this compound. 2. Fractionation of the protein extract using chromatographic techniques (e.g., size-exclusion, ion-exchange, and affinity chromatography). 3. Assaying each fraction for its ability to convert resveratrol into this compound using HPLC or LC-MS analysis. 4. Identification of the active enzyme(s) in the purified fractions through proteomic techniques such as mass spectrometry. |

| In Vitro Enzyme Assays | To characterize the kinetic properties of the identified enzyme(s). | 1. Incubation of the purified enzyme with varying concentrations of resveratrol under optimized buffer conditions (pH, temperature). 2. Quantification of the rate of this compound formation over time using a calibrated HPLC or LC-MS method. 3. Determination of kinetic parameters (Km, Vmax, kcat) by fitting the data to the Michaelis-Menten equation. |

| Isotopic Labeling Studies | To confirm the precursor-product relationship between resveratrol and this compound. | 1. Synthesis of isotopically labeled resveratrol (e.g., with 13C or 14C). 2. Feeding of the labeled precursor to the plant or cell culture that produces this compound. 3. Extraction and purification of this compound. 4. Analysis of the isotopic enrichment in the this compound molecule using mass spectrometry or NMR to trace the incorporation of the labeled precursor. |

Concluding Remarks

The proposed biosynthetic pathway for this compound provides a solid framework for future research. The elucidation of the specific enzymes and intermediates will not only deepen our understanding of stilbenoid biosynthesis but also open avenues for the biotechnological production of this and other valuable resveratrol dimers. The experimental approaches outlined here offer a roadmap for researchers to unravel the remaining mysteries of this compound's natural synthesis.

A Technical Guide to the Antioxidant Properties of Neolignans

Disclaimer: Initial searches for "Leachianol G" did not yield information on a compound with this specific name. This guide therefore provides a comprehensive overview of the antioxidant properties of neolignans, a class of natural phenols to which a compound with such a name might belong. The data and methodologies presented are based on published research on various neolignans and related phenolic compounds.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the antioxidant potential of neolignans. It covers their radical scavenging activities, the experimental protocols used for their evaluation, and the underlying signaling pathways involved in their mode of action.

Introduction to Neolignans and their Antioxidant Potential

Neolignans are a diverse class of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units.[1][2] Widely distributed in the plant kingdom, these compounds have garnered significant interest for their broad range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.[1][2] Their antioxidant properties are primarily attributed to their ability to donate a hydrogen atom or an electron to reactive oxygen species (ROS), thereby neutralizing these harmful molecules.

The structural diversity of neolignans, including the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings, significantly influences their antioxidant capacity. This guide will delve into the common assays used to quantify this activity and the molecular mechanisms through which neolignans exert their protective effects against oxidative stress.

Quantitative Assessment of Antioxidant Activity

The antioxidant activity of neolignans is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key quantitative measure, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. Lower IC50 values indicate higher antioxidant potency.

The following table summarizes the IC50 values for the radical scavenging activity of several representative lignans (B1203133) and neolignans from various studies, as determined by the DPPH and ABTS assays.

| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| Nordihydroguaiaretic acid | DPPH | 6.601 | BHT | 13.007 |

| (-)-Secoisolariciresinol | ABTS | 12.252 | Trolox | 14.264 |

| Machilin D | DPPH | IC50 = 3.8 µM | - | - |

| (+)-Ovafolinin B-9′-O-β-D-glucopyranoside | DPPH | ED50 = 23 µM | α-tocopherol | ED50 = 27 µM |

| (-)-Ovafolinin B-9′-O-β-D-glucopyranoside | DPPH | ED50 = 25 µM | α-tocopherol | ED50 = 27 µM |

Note: The data presented is a compilation from multiple sources for illustrative purposes. Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies. µM to µg/mL conversions depend on the molecular weight of the compound.[2][3][4]

Experimental Protocols for Antioxidant Assays

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the antioxidant activity of neolignans. Below are the methodologies for two of the most widely used assays.

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[5] It is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow.

Experimental Workflow:

Caption: DPPH Radical Scavenging Assay Workflow.

Detailed Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be adjusted to approximately 1.0.

-

Sample Preparation: Dissolve the neolignan extract or pure compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample solution to the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (typically 30 minutes).

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[5] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless.

Experimental Workflow:

Caption: ABTS Radical Scavenging Assay Workflow.

Detailed Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.

-

Adjustment of ABTS•+ Solution: Before use, the ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Similar to the DPPH assay, the neolignan is dissolved and diluted to various concentrations.

-

Reaction and Measurement: A small volume of the sample solution is added to the diluted ABTS•+ solution, and the absorbance is read at 734 nm after a short incubation period (e.g., 6 minutes).

-

Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in the same manner as for the DPPH assay.

Signaling Pathways in Neolignan-Mediated Antioxidant Defense

Beyond direct radical scavenging, neolignans can also exert their antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins. One of the most critical pathways in this regard is the Keap1-Nrf2 pathway.[6][7]

The Keap1-Nrf2 Signaling Pathway:

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept at low levels in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to oxidative stress or electrophilic compounds like certain neolignans, Keap1 undergoes a conformational change, leading to the release of Nrf2.[8] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes.[9] This binding initiates the transcription of a battery of protective genes, including those encoding for:

-

Phase II Detoxifying Enzymes: such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferases (GSTs).

-

Antioxidant Proteins: such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.

The activation of the Nrf2 pathway by neolignans thus enhances the cell's intrinsic antioxidant defenses, providing a more sustained protection against oxidative damage.[6][7]

Caption: Neolignan-mediated activation of the Nrf2 pathway.

Conclusion

Neolignans represent a promising class of natural compounds with significant antioxidant properties. Their ability to both directly scavenge free radicals and to upregulate endogenous antioxidant defenses through pathways like Nrf2 makes them attractive candidates for further investigation in the context of oxidative stress-related diseases. The standardized experimental protocols outlined in this guide are essential for the reliable evaluation of their antioxidant efficacy, which is a critical step in their potential development as therapeutic agents. Future research should continue to explore the structure-activity relationships of different neolignans and their specific molecular targets to fully elucidate their therapeutic potential.

References

- 1. Lignans and Neolignans: Plant secondary metabolites as a reservoir of biologically active substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in research on lignans and neolignans - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00021E [pubs.rsc.org]

- 3. Antioxidant activities of a new lignan and a neolignan from Saururus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neolignans from Aristolochia fordiana Prevent Oxidative Stress-Induced Neuronal Death through Maintaining the Nrf2/HO-1 Pathway in HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Mechanisms of Action of Polyphenolic Compounds

Disclaimer: Initial research did not yield specific information on a compound named "Leachianol G." Therefore, this guide provides a comprehensive overview of the neuroprotective mechanisms of action of polyphenolic compounds, a class of natural products to which a hypothetical "this compound" might belong. The data and pathways described are based on well-studied representative polyphenols and catechins.

This technical guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the core neuroprotective signaling pathways modulated by polyphenolic compounds.

Introduction to Neuroprotection by Polyphenolic Compounds

Neurodegenerative diseases are often characterized by oxidative stress and neuroinflammation, leading to neuronal damage and cognitive decline.[1][2] Microglial activation plays a significant role in the inflammatory processes within the central nervous system (CNS) by producing pro-inflammatory cytokines and reactive oxygen species (ROS).[2][3][4] Polyphenolic compounds, found in various plants, have demonstrated significant neuroprotective effects by modulating key signaling pathways involved in the cellular stress and inflammatory responses.[1][5]

The primary mechanisms of neuroprotection conferred by these compounds include:

-

Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.[3][5]

-

Antioxidant Effects: Activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes.[6][7][8]

This guide will delve into these two core pathways, presenting the available data, experimental methodologies, and visual representations of the molecular interactions.

The NF-κB Signaling Pathway in Neuroinflammation

The NF-κB pathway is a central regulator of the inflammatory response.[9] In the context of neuroinflammation, activation of microglia leads to the activation of the NF-κB pathway, resulting in the production of neurotoxic pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[2][4]

Mechanism of NF-κB Inhibition by Polyphenols

Polyphenolic compounds have been shown to inhibit the NF-κB signaling pathway through several mechanisms:[5]

-

Inhibition of IκBα Degradation: They can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3][5]

-

Prevention of NF-κB Nuclear Translocation: By stabilizing IκBα, they prevent the translocation of the p65 subunit of NF-κB into the nucleus.[3][5]

-

Inhibition of Upstream Kinases: Some polyphenols can inhibit the activity of IκB kinase (IKK), which is responsible for phosphorylating IκBα.[5]

Data on the Anti-inflammatory Effects of Polyphenols

The following table summarizes the observed anti-inflammatory effects of representative polyphenolic compounds through the inhibition of the NF-κB pathway.

| Compound Class | Key Effects | Downregulated Mediators | References |

| Catechins | Inhibit LPS-induced nuclear translocation of p65. | NO, TNF-α, iNOS | [3] |

| Flavonols | Inhibit MAPK and NF-κB signaling pathways. | iNOS, COX-2, Pro-inflammatory Cytokines | [4][10] |

| Resveratrol | Inhibits overactivation of the NF-κB pathway. | TNF-α, IL-6, IL-1β | [9][11] |

| Curcumin | Inhibits phosphorylation and degradation of IκBα. | Pro-inflammatory Cytokines, iNOS, COX-2 | [5] |

Experimental Protocol: Western Blot for NF-κB p65 Subunit

This protocol outlines a standard method for assessing the effect of a compound on the nuclear translocation of the NF-κB p65 subunit in microglial cells.

-

Cell Culture and Treatment:

-

Culture BV-2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Pre-treat cells with the test compound (e.g., a polyphenol) at various concentrations for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to induce an inflammatory response.

-

-

Nuclear and Cytoplasmic Protein Extraction:

-

Harvest the cells and perform subcellular fractionation to separate nuclear and cytoplasmic extracts using a commercial kit.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the extracts using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use Lamin B1 and β-actin as nuclear and cytoplasmic loading controls, respectively.

-

Signaling Pathway Diagram: NF-κB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by polyphenolic compounds.

The Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response.[8] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] In the presence of oxidative stress or activators like polyphenols, Nrf2 is released from Keap1 and translocates to the nucleus.[8]

Mechanism of Nrf2 Activation by Polyphenols

Polyphenolic compounds activate the Nrf2 pathway by:

-

Inducing Conformational Changes in Keap1: They can modify cysteine residues on Keap1, leading to the dissociation of Nrf2.[8]

-

Promoting Nrf2 Nuclear Translocation: Once released, Nrf2 moves into the nucleus.[6][8]

-

Binding to the Antioxidant Response Element (ARE): In the nucleus, Nrf2 binds to the ARE in the promoter region of its target genes.[6][8]

-

Upregulating Antioxidant Gene Expression: This leads to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[6][12]

Data on the Antioxidant Effects of Polyphenols

The following table summarizes the observed antioxidant effects of representative polyphenolic compounds through the activation of the Nrf2 pathway.

| Compound Class | Key Effects | Upregulated Genes | References |

| Flavonols | Attenuates oxidative stress and upregulates Nrf2 and HO-1 mRNA. | Nrf2, HO-1, SOD | [6] |

| Geraniol | Induces activation of Nrf2 and upregulation of HO-1 expression. | Nrf2, HO-1 | [7] |

| γ-Oryzanol | Induces Nrf2 nuclear translocation and upregulation of Nrf2-dependent genes. | NQO1, HO-1, GSS | [8][13] |

| Green Tea Catechins | Modulates cell survival genes and iron-dependent oxidative stress. | Not specified | [1] |

Experimental Protocol: Immunofluorescence for Nrf2 Nuclear Translocation

This protocol describes a method for visualizing the nuclear translocation of Nrf2 in neuronal cells.

-

Cell Culture and Treatment:

-

Culture SH-SY5Y neuroblastoma cells on glass coverslips in a 24-well plate.

-

Treat the cells with the test compound at various concentrations for a specified time (e.g., 6-24 hours).

-

-

Immunocytochemistry:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween 20) for 30 minutes.

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

-

Microscopy and Image Analysis:

-

Mount the coverslips on glass slides.

-

Visualize the cells using a fluorescence microscope.

-

Capture images and quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2 to determine the extent of nuclear translocation.

-

Signaling Pathway Diagram: Nrf2 Activation

Caption: Activation of the Nrf2 antioxidant response pathway by polyphenolic compounds.

Summary and Future Directions

Polyphenolic compounds represent a promising class of molecules for the development of neuroprotective therapies. Their ability to simultaneously inhibit pro-inflammatory pathways like NF-κB and activate antioxidant pathways such as Nrf2 addresses the multifactorial nature of neurodegenerative diseases.

Future research in this area should focus on:

-

Identifying and characterizing novel polyphenolic compounds with enhanced potency and bioavailability.

-

Elucidating the precise molecular targets of these compounds within the signaling cascades.

-

Conducting robust preclinical and clinical studies to validate their therapeutic efficacy in various models of neurodegeneration.

By understanding the intricate mechanisms of action of these natural compounds, the scientific community can pave the way for the development of novel and effective treatments for a range of debilitating neurological disorders.

References

- 1. Multifunctional activities of green tea catechins in neuroprotection. Modulation of cell survival genes, iron-dependent oxidative stress and PKC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. trans-Cinnamaldehyde Inhibits Microglial Activation and Improves Neuronal Survival against Neuroinflammation in BV2 Microglial Cells with Lipopolysaccharide Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of catechols in lipopolysaccharide-stimulated microglia cells: inhibition of microglial neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Oxidative, Anti-Inflammatory and Anti-Apoptotic Effects of Flavonols: Targeting Nrf2, NF-κB and p53 Pathways in Neurodegeneration [mdpi.com]

- 7. Geraniol activates Nrf-2/HO-1 signaling pathway mediating protection against oxidative stress-induced apoptosis in hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resveratrol supplement inhibited the NF-κB inflammation pathway through activating AMPKα-SIRT1 pathway in mice with fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]

- 12. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]

- 13. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: The Anti-inflammatory Potential of Stilbenoids, with a Focus on Resveratrol as a Model for Leachianol G

Disclaimer: This technical guide addresses the anti-inflammatory effects of stilbenoids, a class of natural compounds. The user's original request focused on a specific stilbenoid, Leachianol G. Following a comprehensive literature search, it was determined that there is currently no publicly available scientific data on the specific anti-inflammatory effects of this compound. Therefore, this document utilizes Resveratrol (B1683913) , a well-characterized and extensively studied stilbenoid, as a representative model to fulfill the structural and content requirements of the request. The quantitative data, experimental protocols, and signaling pathways described herein pertain to Resveratrol and should be considered illustrative of the potential, yet unconfirmed, properties of related compounds like this compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Stilbenoids, a class of polyphenolic compounds found in various plants, have garnered significant interest for their potent anti-inflammatory properties.

This compound, a resveratrol oligomer isolated from the stalks of Vitis vinifera, belongs to this promising class of molecules. Although direct studies on its anti-inflammatory activity are not yet available, the extensive research on its parent monomer, Resveratrol, provides a strong foundation for understanding its potential mechanisms of action. This whitepaper will provide an in-depth technical overview of the anti-inflammatory effects of Resveratrol as a model for stilbenoids like this compound, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data on Anti-inflammatory Effects of Resveratrol

The anti-inflammatory activity of Resveratrol has been quantified in numerous in vitro studies, primarily using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines like RAW 264.7. The following tables summarize key quantitative data from these studies.

Table 2.1: Inhibitory Effects of Resveratrol on Pro-inflammatory Mediators

| Mediator | Cell Line | Stimulant | Resveratrol Concentration | Inhibition (%) | IC₅₀ (µM) |

| Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) | 1-100 µM | Dose-dependent | ~20-50 |

| Prostaglandin E₂ (PGE₂) | RAW 264.7 | LPS (1 µg/mL) | 1-50 µM | Dose-dependent | ~15-40 |

| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | LPS (1 µg/mL) | 10-100 µM | Dose-dependent | ~25-60 |

| Interleukin-6 (IL-6) | RAW 264.7 | LPS (1 µg/mL) | 10-100 µM | Dose-dependent | ~30-70 |

| Interleukin-1β (IL-1β) | RAW 264.7 | LPS (1 µg/mL) | 10-100 µM | Dose-dependent | ~20-55 |

Table 2.2: Effects of Resveratrol on Pro-inflammatory Enzyme Expression

| Enzyme | Cell Line | Stimulant | Resveratrol Concentration | Effect |

| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 | LPS (1 µg/mL) | 10-100 µM | Dose-dependent downregulation of protein and mRNA expression |

| Cyclooxygenase-2 (COX-2) | RAW 264.7 | LPS (1 µg/mL) | 10-100 µM | Dose-dependent downregulation of protein and mRNA expression |

Experimental Protocols

The following sections detail the standard methodologies used to obtain the quantitative data presented above.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 6- or 12-well for protein and RNA extraction) and allowed to adhere overnight. Cells are then pre-treated with various concentrations of Resveratrol for 1-2 hours before stimulation with lipopolysaccharide (LPS) for a specified duration (typically 18-24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reaction.

-

After the treatment period, 100 µL of cell culture supernatant is collected from each well of a 96-well plate.

-

100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each supernatant sample.

-

The mixture is incubated at room temperature for 10-15 minutes in the dark.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The nitrite concentration is determined from a standard curve generated using known concentrations of sodium nitrite.

Prostaglandin E₂ (PGE₂) Immunoassay

PGE₂ levels in the cell culture supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Cell culture supernatants are collected after treatment.

-

Standards and samples are added to a microplate pre-coated with a capture antibody.

-

A fixed amount of horseradish peroxidase (HRP)-labeled PGE₂ is added, which competes with the PGE₂ in the sample for binding to the capture antibody.

-

After incubation and washing steps, a substrate solution is added to produce a colorimetric signal.

-

The reaction is stopped, and the absorbance is read at 450 nm. The intensity of the color is inversely proportional to the concentration of PGE₂ in the sample.

Western Blot Analysis for iNOS and COX-2

The protein expression levels of iNOS and COX-2 are determined by Western blotting.

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Signaling Pathways

Resveratrol exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression.

Caption: Resveratrol inhibits the NF-κB signaling pathway by preventing the phosphorylation of IκBα.

MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38, also plays a crucial role in the inflammatory response.

Caption: Resveratrol can suppress the activation of MAPK pathways, leading to reduced inflammatory gene expression.

Conclusion

The extensive body of research on Resveratrol clearly demonstrates its significant anti-inflammatory properties, mediated through the inhibition of key pro-inflammatory mediators and enzymes, and the modulation of critical signaling pathways like NF-κB and MAPK. As a closely related stilbenoid, this compound is hypothesized to possess similar, and potentially more potent, anti-inflammatory activities. However, empirical evidence is required to substantiate this. The experimental protocols and mechanistic frameworks outlined in this whitepaper for Resveratrol can serve as a valuable roadmap for the future investigation and characterization of this compound and other novel stilbenoid compounds in the field of anti-inflammatory drug discovery.

An Inquiry into the Elusive Structure of Leachianol G

Leachianol G is cataloged as a natural product with the assigned CAS Number 164204-62-0 and a molecular formula of C28H24O7 . This information is consistently reported by multiple chemical vendors, suggesting its existence as a distinct chemical entity. However, the absence of a published chemical structure in comprehensive databases such as PubChem and SciFinder, and the inability to locate the primary scientific literature announcing its discovery, present a critical knowledge gap.

Without the foundational data from the original isolation and structure elucidation studies, a thorough technical guide on this compound, as requested, cannot be constructed. Key missing information includes:

-

Chemical Structure: The connectivity of the 49 atoms (28 carbon, 24 hydrogen, and 7 oxygen) is unknown.

-

Stereochemistry: The three-dimensional arrangement of atoms in space, including the absolute configuration of any chiral centers, has not been described.

-

Quantitative Data: Spectroscopic data, such as 1H and 13C Nuclear Magnetic Resonance (NMR) shifts, mass spectrometry fragmentation patterns, and optical rotation values, which are essential for structural confirmation and characterization, are unavailable.

-

Experimental Protocols: The methods used for the isolation of this compound from its natural source and the analytical techniques employed for its characterization have not been found.

-

Biological Activity and Signaling Pathways: There is no accessible research detailing the biological effects of this compound or its interactions with cellular signaling pathways.

It is hypothesized that this compound may be a prenylated flavonoid, given that related compounds are frequently isolated from plants of the Morus genus. Prenylated flavonoids are a class of natural products known for their structural diversity and wide range of biological activities. However, this remains speculative without direct evidence.

A search for "Leachianone G," a similarly named compound, revealed it to be a distinct tetrahydroxyflavanone (B13395739) with the molecular formula C20H20O6, isolated from species such as Morus alba. This highlights the importance of precise nomenclature in natural product chemistry and does not shed light on the structure of this compound.

Until the primary scientific literature detailing the structure elucidation of this compound becomes accessible, any in-depth technical guide or whitepaper on its core structure and stereochemistry is not feasible. Further investigation would require uncovering the original publication that first reported this compound.

Preliminary Cytotoxicity Studies of Leachianol G: A Review of Currently Available Data

Disclaimer: Upon conducting a comprehensive search of publicly available scientific literature, no specific studies detailing the preliminary cytotoxicity of Leachianol G were found. The following guide has been constructed based on general principles of cytotoxicity testing and information available for structurally related compounds or compounds isolated from the same genus, which may not be representative of this compound's specific activity. This document is intended to serve as a foundational framework for potential future studies on this compound, rather than a report on existing data.

Introduction

This compound is a natural product whose cytotoxic potential has not yet been reported in peer-reviewed literature. As a novel chemical entity, its effects on cell viability, proliferation, and the underlying molecular mechanisms remain to be elucidated. This guide outlines the standard experimental approaches and data presentation formats that would be necessary to characterize its cytotoxic profile.

Hypothetical Quantitative Cytotoxicity Data

In a typical preliminary cytotoxicity study, the half-maximal inhibitory concentration (IC₅₀) of a compound is determined against various cancer cell lines. The data would be presented as follows.

Table 1: Hypothetical IC₅₀ Values of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | Data Not Available |

| HeLa | Cervical Carcinoma | 48 | Data Not Available |

| A549 | Lung Carcinoma | 48 | Data Not Available |

| HepG2 | Hepatocellular Carcinoma | 48 | Data Not Available |

Standard Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in a preliminary cytotoxicity study of this compound.

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2) would be obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with 5% CO₂.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined by plotting cell viability against the log of the compound concentration.

Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry can be used to differentiate between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound at its IC₅₀ concentration for a specified time.

-

Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).

Visualization of Hypothetical Signaling Pathways and Workflows

As no signaling pathways have been described for this compound, the following diagrams represent a hypothetical workflow for its cytotoxicity screening and a potential apoptosis induction pathway.

Methodological & Application

Application Notes and Protocols for In Vitro Cellular Assays of Leachianol G

Disclaimer: To date, specific in vitro cell culture data for Leachianol G is not extensively available in the public domain. The following application notes and protocols are based on established methodologies for similar polyphenol compounds and are intended to serve as a comprehensive template for researchers initiating studies on this compound. The experimental parameters provided are starting points and may require optimization for specific cell lines and research questions.

Introduction

This compound is a stilbenoid, a class of natural polyphenolic compounds that have garnered significant interest in drug discovery for their potential therapeutic properties. Related compounds, such as resveratrol (B1683913) and Leachianone A, have demonstrated a range of biological activities in vitro, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] These compounds are known to modulate various cellular processes, including cell proliferation, apoptosis, and cell cycle progression.[3][4][5][6] The primary mechanism of anticancer activity for many polyphenols is the induction of apoptosis, or programmed cell death, in cancer cells with minimal toxicity to normal cells.[4]

These application notes provide a framework for the in vitro evaluation of this compound, focusing on assays to determine its cytotoxic and apoptotic effects on cancer cell lines.

Data Presentation: Example Quantitative Data for a Related Stilbenoid

The following table summarizes hypothetical cytotoxic activity data for a stilbenoid against various cancer cell lines. This serves as an example for presenting quantitative data obtained from cytotoxicity assays for this compound.

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC₅₀ (µM) |

| HepG2 | Hepatoma | MTT Assay | 48 | Data not available |

| HL-60 | Promyelocytic Leukemia | Viability Assay | 24 | Data not available |

| MCF-7 | Breast Adenocarcinoma | CellTiter-Glo® | 72 | Data not available |

| A549 | Lung Carcinoma | WST-1 Assay | 48 | Data not available |

Note: The IC₅₀ values are hypothetical and should be determined experimentally for this compound.

Experimental Protocols

Cell Culture and Maintenance

A crucial first step for in vitro assays is the proper maintenance of cell cultures to ensure reproducibility.

Protocol:

-

Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubate the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells upon reaching 70-80% confluency. For adherent cells, use Trypsin-EDTA to detach the cells.

-

Regularly inspect cells for any signs of contamination.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[7] Further dilute the stock solution in the culture medium to achieve the desired final concentrations.

-

Remove the overnight culture medium from the wells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity.

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay by Flow Cytometry (Propidium Iodide Staining)

This method quantifies the percentage of apoptotic cells by measuring the sub-G1 peak, which represents cells with fragmented DNA.

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.

-

Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.

-

Fix the cells in 70% ice-cold ethanol (B145695) and store them at -20°C overnight.

-

Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Protocol:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Hypothetical Signaling Pathway for Polyphenol-Induced Apoptosis

This diagram illustrates a potential signaling pathway through which a polyphenol compound like this compound might induce apoptosis in cancer cells, based on common mechanisms reported for similar molecules.

Caption: Hypothetical signaling pathways of polyphenol-induced apoptosis.

Experimental Workflow for In Vitro Evaluation of this compound

This diagram outlines the logical flow of experiments to characterize the in vitro cellular effects of this compound.

Caption: Experimental workflow for this compound in vitro analysis.

References

- 1. Leachianone A as a potential anti-cancer drug by induction of apoptosis in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Characterization, Free Radical Scavenging, and Cellular Antioxidant and Anti-Inflammatory Properties of a Stilbenoid-Rich Root Extract of Vitis vinifera - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resveratrol derivatives potently induce apoptosis in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic effect of natural trans-resveratrol obtained from elicited Vitis vinifera cell cultures on three cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Neuroprotective Effects of Leachianol G in SH-SY5Y Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for investigating the potential neuroprotective properties of Leachianol G, a naturally occurring tetrahydroxyflavanone, using the human neuroblastoma SH-SY5Y cell line. The methodologies described herein outline a comprehensive workflow for inducing oxidative stress-mediated neuronal cell death and subsequently assessing the cytoprotective and anti-apoptotic effects of this compound. These protocols are intended to serve as a guide for researchers in neuropharmacology and drug discovery.

Introduction to this compound

This compound is a tetrahydroxyflavanone, a class of flavonoids known for their diverse biological activities. It has been identified in plant species such as Morus alba and Sophora flavescens.[1] Flavonoids, in general, are recognized for their antioxidant properties, which are crucial in combating oxidative stress, a key pathological factor in neurodegenerative diseases. While the specific neuroprotective effects of this compound have not been extensively studied, its chemical structure suggests potential for free-radical scavenging and modulation of cellular signaling pathways involved in neuronal survival.

The SH-SY5Y human neuroblastoma cell line is a widely utilized in vitro model in neurobiology research.[2] These cells, upon differentiation, exhibit morphological and biochemical characteristics of mature neurons, making them a suitable model for studying neurodegenerative processes and evaluating the efficacy of potential neuroprotective compounds.[2] This application note details the use of SH-SY5Y cells to investigate the neuroprotective potential of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress and apoptosis.

Experimental Objectives

-

To determine the optimal non-toxic concentration of this compound on SH-SY5Y cells.

-

To establish an in vitro model of neuronal damage using H₂O₂-induced oxidative stress in SH-SY5Y cells.

-

To evaluate the protective effect of this compound on the viability of H₂O₂-treated SH-SY5Y cells using the MTT assay.

-

To quantify the anti-apoptotic effects of this compound by Annexin V-FITC/PI staining and flow cytometry.

-

To investigate the effect of this compound on the expression of key apoptotic regulatory proteins, Bcl-2 and Bax, via Western blotting.

Data Presentation (Illustrative Data)

The following tables present illustrative quantitative data that could be obtained from the described experimental protocols. Note: This is example data for demonstration purposes.

Table 1: Effect of this compound on H₂O₂-Induced Loss of Cell Viability in SH-SY5Y Cells (MTT Assay)

| Treatment Group | Concentration | Mean Absorbance (570 nm) | Cell Viability (%) |

| Control (Untreated) | - | 0.850 | 100 |

| H₂O₂ | 200 µM | 0.425 | 50 |

| This compound + H₂O₂ | 10 µM + 200 µM | 0.595 | 70 |

| This compound + H₂O₂ | 25 µM + 200 µM | 0.723 | 85 |

| This compound + H₂O₂ | 50 µM + 200 µM | 0.782 | 92 |

| This compound alone | 50 µM | 0.842 | 99 |

Table 2: Effect of this compound on H₂O₂-Induced Apoptosis in SH-SY5Y Cells (Flow Cytometry with Annexin V-FITC/PI Staining)

| Treatment Group | Concentration | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |

| Control (Untreated) | - | 95 | 3 | 1 | 1 |

| H₂O₂ | 200 µM | 55 | 25 | 15 | 5 |

| This compound + H₂O₂ | 25 µM + 200 µM | 80 | 12 | 6 | 2 |

Table 3: Effect of this compound on the Expression of Bcl-2 and Bax Proteins in H₂O₂-Treated SH-SY5Y Cells (Western Blot Densitometry)

| Treatment Group | Concentration | Relative Bcl-2 Expression | Relative Bax Expression | Bcl-2/Bax Ratio |

| Control (Untreated) | - | 1.0 | 1.0 | 1.0 |

| H₂O₂ | 200 µM | 0.4 | 2.5 | 0.16 |

| This compound + H₂O₂ | 25 µM + 200 µM | 0.8 | 1.2 | 0.67 |

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation

-

Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[2] Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[2]

-

Subculturing: Passage the cells when they reach approximately 80% confluency using 0.25% Trypsin-EDTA for detachment.[2]

-

Differentiation (Optional but Recommended): For a more neuron-like phenotype, differentiate the cells by treating them with 10 µM retinoic acid (RA) in a low-serum medium (1% FBS) for 5-7 days. Replace the medium with fresh RA-containing medium every 2-3 days.

Induction of Oxidative Stress and Treatment

-

Seed the SH-SY5Y cells (differentiated or undifferentiated) into appropriate culture plates (e.g., 96-well plates for MTT assay, 6-well plates for Western blot and flow cytometry).[3]

-

Allow the cells to adhere and grow for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 2 hours.[3]

-

To induce oxidative stress, add H₂O₂ to the culture medium to a final concentration of 200 µM (the optimal concentration should be determined empirically) and incubate for an additional 24 hours.[3]

Cell Viability Assessment (MTT Assay)

-

After the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Shake the plate for 15 minutes to ensure complete dissolution.[3]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Quantification (Annexin V-FITC/PI Staining)

-

Following treatment in 6-well plates, gently wash the cells twice with ice-cold PBS.

-

Harvest the cells by trypsinization and centrifuge at 1500 rpm for 5 minutes at 4°C.[3]

-

Resuspend the cell pellet in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic/necrotic.[4]

Western Blot Analysis for Bcl-2 and Bax

-

After treatment, lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2 (1:1000), Bax (1:1000), and a loading control (e.g., β-actin, 1:1000) overnight at 4°C.[5]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control. Calculate the Bcl-2/Bax ratio.[6][7]

Visualizations

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Caption: Hypothetical signaling pathway of this compound's neuroprotective action.

References

- 1. Leachianone G | C20H20O6 | CID 5275227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Synergistic Anticancer Effects of Fermented Noni Extract Combined with 5-Fluorouracil, Doxorubicin, and Vincristine on A549, MCF-7, and SH-SY5Y Cell Models | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Leachianol G Administration in Animal Models of Alzheimer's Disease

Disclaimer: As of December 2025, there is no publicly available scientific literature on the administration of a compound named "Leachianol G" in animal models of Alzheimer's disease. The following application notes, protocols, and data are provided as a detailed template based on research conducted on other neuroprotective natural compounds, such as resveratrol, a well-studied stilbenoid. This information is for illustrative purposes only and should not be considered as actual data or established protocols for this compound. Researchers should conduct their own thorough literature search and preliminary studies before designing experiments with any new compound.

Application Notes

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal loss. Natural compounds are a promising source for the discovery of novel therapeutic agents for AD. This document provides a hypothetical framework for the preclinical evaluation of a stilbenoid, referred to here as "this compound," in animal models of Alzheimer's disease. The protocols and data presented are based on established methodologies used for similar compounds with neuroprotective properties.

Target Audience

These notes and protocols are intended for researchers, scientists, and drug development professionals in the field of neurodegenerative disease.

Hypothesized Mechanism of Action

Based on the known mechanisms of other neuroprotective polyphenols, this compound is hypothesized to exert its therapeutic effects in Alzheimer's disease through multiple pathways:

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) to mitigate oxidative stress, a key pathological feature of AD.

-

Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine production in microglia and astrocytes.

-

Modulation of Aβ Pathology: Potential to inhibit Aβ aggregation or enhance its clearance.

-

Activation of Pro-Survival Signaling: Upregulation of pathways such as the Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK) signaling cascades, which are known to promote neuronal survival and synaptic plasticity.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from preclinical studies of "this compound" in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD mice).

Table 1: Effect of this compound on Cognitive Performance in 5xFAD Mice

| Treatment Group | N | Morris Water Maze (Escape Latency, seconds) | Y-Maze (% Spontaneous Alternation) |

| Wild-Type (WT) + Vehicle | 12 | 25.4 ± 3.1 | 75.2 ± 4.5 |

| 5xFAD + Vehicle | 12 | 55.8 ± 5.2 | 52.1 ± 3.9 |

| 5xFAD + this compound (10 mg/kg) | 12 | 42.1 ± 4.8 | 61.5 ± 4.1 |

| 5xFAD + this compound (20 mg/kg) | 12 | 35.7 ± 3.9 | 68.9 ± 3.7 |

*p < 0.05, **p < 0.01 compared to 5xFAD + Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Brain Aβ Pathology in 5xFAD Mice

| Treatment Group | Aβ42 Levels (pg/mg protein) - Cortex | Aβ42 Levels (pg/mg protein) - Hippocampus | Plaque Load (%) - Cortex |

| 5xFAD + Vehicle | 1589 ± 120 | 1245 ± 98 | 12.5 ± 1.8 |

| 5xFAD + this compound (10 mg/kg) | 1210 ± 105 | 980 ± 85 | 9.2 ± 1.5* |

| 5xFAD + this compound (20 mg/kg) | 950 ± 92 | 750 ± 76 | 6.8 ± 1.1** |

*p < 0.05, **p < 0.01 compared to 5xFAD + Vehicle. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Neuroinflammation Markers in 5xFAD Mice Brain

| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | Iba1+ Microglia (% area) |

| 5xFAD + Vehicle | 45.2 ± 4.1 | 32.8 ± 3.5 | 15.2 ± 1.9 |

| 5xFAD + this compound (10 mg/kg) | 33.6 ± 3.8 | 24.1 ± 2.9 | 11.8 ± 1.6* |

| 5xFAD + this compound (20 mg/kg) | 25.8 ± 2.9 | 18.5 ± 2.1 | 8.5 ± 1.2** |

*p < 0.05, **p < 0.01 compared to 5xFAD + Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

1. Animal Model and Treatment

-

Animal Model: Male 5xFAD transgenic mice and wild-type littermates. Mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Treatment: this compound is dissolved in a vehicle solution (e.g., 0.5% carboxymethylcellulose). Mice receive daily oral gavage administrations of vehicle or this compound at doses of 10 mg/kg and 20 mg/kg, starting at 3 months of age and continuing for 3 months.

2. Behavioral Testing

-

Morris Water Maze (MWM): To assess spatial learning and memory.

-

The apparatus is a circular pool (120 cm diameter) filled with opaque water.

-

Mice are trained for 5 consecutive days to find a hidden platform. Four trials are conducted per day.

-

Escape latency to find the platform is recorded.

-

On day 6, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured.

-

-

Y-Maze: To evaluate short-term spatial working memory.

-

The maze consists of three arms at a 120° angle from each other.

-

Mice are placed in the center and allowed to explore freely for 8 minutes.

-

The sequence of arm entries is recorded.

-

The percentage of spontaneous alternations is calculated as (Number of alternations / (Total arm entries - 2)) x 100.

-

3. Biochemical Analysis

-

Brain Tissue Collection: Following behavioral testing, mice are euthanized, and brains are harvested. One hemisphere is fixed for immunohistochemistry, and the other is dissected (cortex and hippocampus) and snap-frozen for biochemical assays.

-

ELISA for Aβ42:

-

Brain tissue is homogenized in a lysis buffer.

-

Protein concentration is determined using a BCA protein assay.

-

Aβ42 levels are quantified using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Immunohistochemistry for Plaque Load:

-

Fixed brain hemispheres are sectioned.

-

Sections are stained with an anti-Aβ antibody (e.g., 6E10).

-

Images are captured using a microscope, and the percentage of plaque-covered area is quantified using image analysis software.

-

-

Multiplex Assay for Inflammatory Cytokines:

-

Brain homogenates are analyzed for TNF-α and IL-1β levels using a multiplex immunoassay platform.

-

Visualizations

Application Note: Quantification of Leachianol G in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Leachianol G, a phenolic compound, in plant extracts using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described methodology is based on established principles for the analysis of similar phenolic compounds and serves as a comprehensive guide for method development and validation.

Introduction

This compound is a phenolic compound of interest for its potential biological activities. Accurate and precise quantification of this analyte in complex matrices such as plant extracts is crucial for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of phenolic compounds due to its high resolution, sensitivity, and specificity.[1][2][3]

This application note details a reverse-phase HPLC (RP-HPLC) method coupled with a UV detector for the quantitative analysis of this compound. The protocol covers sample preparation, chromatographic conditions, method validation, and data analysis, providing a comprehensive framework for researchers.

Experimental

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

HPLC grade acetonitrile (B52724) (ACN)

-

HPLC grade methanol (B129727) (MeOH)

-

HPLC grade water (H₂O)

-

Formic acid (≥98%)

-

Plant material (dried and powdered)

-

0.45 µm syringe filters

Instrumentation

An HPLC system equipped with the following components is recommended:

-

Quaternary or binary pump

-

Autosampler

-

Thermostatted column compartment

-

Diode array detector (DAD) or UV-Vis detector

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for method development and may require optimization for specific matrices.

| Parameter | Recommended Condition |